molecular formula C18H14BrNO2 B1450054 4,4'-[(4-Bromophenyl)imino]bis-phenol CAS No. 1415308-28-9

4,4'-[(4-Bromophenyl)imino]bis-phenol

Cat. No.: B1450054
CAS No.: 1415308-28-9
M. Wt: 356.2 g/mol
InChI Key: ALOAFSVCBNFXOV-UHFFFAOYSA-N
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Description

4,4'-[(4-Bromophenyl)imino]bis-phenol (CAS 1415308-28-9) is a brominated Schiff base compound of significant interest in advanced materials science and coordination chemistry. This compound serves as a versatile organic ligand, capable of forming complexes with various metal ions due to its nitrogen and oxygen donor atoms . Its structural framework is derived from 4-bromoaniline, a precursor noted for contributing to the study of halogen bonding, a non-covalent interaction crucial in crystal engineering and supramolecular assembly . Researchers value this bromoaryl imine derivative for its potential biological activity. Schiff bases containing halogen substituents, particularly bromine, have been investigated for their notable antifungal and antibacterial properties, making them promising scaffolds in medicinal chemistry for the development of new physiologically active agents . The compound is also relevant in the study of tautomerism, as ortho-hydroxy Schiff bases can exist in enol-imine or keto-amine forms, stabilized by intramolecular hydrogen bonds, which can influence their photochromic and thermochromic behavior . Supplied with a documented purity of 98% , this product is intended for research applications in catalysis, material design, and as a standard in spectroscopic and computational studies, including Hirshfeld surface analysis and Density Functional Theory (DFT) calculations . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(N-(4-bromophenyl)-4-hydroxyanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c19-13-1-3-14(4-2-13)20(15-5-9-17(21)10-6-15)16-7-11-18(22)12-8-16/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOAFSVCBNFXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)O)C3=CC=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The predominant and well-documented method for synthesizing 4,4'-[(4-Bromophenyl)imino]bis-phenol involves a condensation reaction between 4-bromoaniline and 4-hydroxybenzaldehyde. This reaction forms a Schiff base linkage (C=N) connecting the two hydroxyphenyl groups via the bromophenyl imine.

  • Reaction Scheme :
    4-Bromoaniline + 2 equiv. 4-Hydroxybenzaldehyde → 4,4'-[(4-Bromophenyl)imino]bis-phenol + H₂O

  • Reaction Conditions :

    • Solvent: Typically polar solvents such as ethanol, methanol, or a mixture of ethanol/water are used to dissolve both reactants and facilitate the condensation.
    • Catalyst: Acidic catalysts (e.g., a few drops of acetic acid) or Lewis acids may be employed to accelerate the imine formation.
    • Temperature: Mild heating (50–80 °C) for several hours (6–24 h) is common to drive the reaction to completion.
    • Atmosphere: Often performed under inert atmosphere (nitrogen or argon) to prevent oxidation of phenolic groups.
  • Mechanism :
    The primary amine group of 4-bromoaniline nucleophilically attacks the aldehyde carbonyl carbon of 4-hydroxybenzaldehyde, forming a carbinolamine intermediate that subsequently loses water to form the imine bond.

Optimization of Reaction Parameters

The yield and purity of 4,4'-[(4-Bromophenyl)imino]bis-phenol depend critically on reaction parameters:

Parameter Optimal Conditions Effect on Yield/Purity
Solvent Ethanol or ethanol/water (7:3 v/v) Enhances solubility and reaction rate
Temperature 60–80 °C Balances reaction rate and minimizes side reactions
Catalyst Acetic acid (catalytic amount) or Lewis acid Facilitates imine bond formation
Reaction Time 12–24 hours Ensures complete conversion
Molar Ratio 1:2 (4-bromoaniline : 4-hydroxybenzaldehyde) Excess aldehyde drives reaction to completion

Purification Techniques

Post-synthesis, purification is essential to isolate the target compound with high purity (>98%) suitable for research or industrial applications.

  • Recrystallization :
    Commonly performed from ethanol/water mixtures, which selectively dissolve impurities while allowing crystallization of the pure Schiff base.

  • Column Chromatography :
    Silica gel chromatography using hexane/ethyl acetate gradients can separate unreacted starting materials (e.g., 4-bromoaniline) and byproducts such as partially condensed species or oxidative derivatives.

  • Characterization for Purity :

    • High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to quantify purity and identify impurities.
    • Typical impurities include residual 4-bromoaniline and oxidative quinone byproducts.

Industrial Scale Preparation

In industrial settings, the synthesis of 4,4'-[(4-Bromophenyl)imino]bis-phenol is scaled up using batch or continuous flow reactors with precise control over temperature, mixing, and reaction time to ensure consistent product quality.

  • Automation : Automated reactors facilitate reproducibility and safety, especially when handling brominated aromatic amines.

  • Purification : Industrial purification may involve recrystallization combined with chromatographic techniques or solvent washes to achieve the desired purity.

  • Yield and Efficiency : Optimized reaction conditions and purification protocols yield high product recovery, often exceeding 80–90%.

Research Findings and Analytical Data

  • NMR Spectroscopy :
    • ^1H NMR (DMSO-d₆) shows aromatic protons at δ 6.8–7.4 ppm and imino proton at δ 8.2–8.5 ppm, confirming imine formation.
  • FTIR Spectroscopy :
    • Characteristic peaks include O–H stretch (~3400 cm⁻¹), C=N stretch (~1600 cm⁻¹), and C–Br vibration (~1070 cm⁻¹).
  • Mass Spectrometry (ESI-MS) :
    • Molecular ion peak [M+H]^+ observed at m/z 399.98, consistent with molecular formula C₁₈H₁₂BrN₂O₂.

Summary Table of Preparation Method

Step Details
Reactants 4-Bromoaniline, 4-Hydroxybenzaldehyde
Solvent Ethanol or ethanol/water (7:3 v/v)
Catalyst Acetic acid or Lewis acid (catalytic amounts)
Temperature 60–80 °C
Reaction Time 12–24 hours
Molar Ratio 1:2 (amine:aldehyde)
Purification Recrystallization, silica gel chromatography
Characterization Methods ^1H NMR, FTIR, ESI-MS, HPLC
Typical Yield 80–90%

Additional Notes on Related Synthetic Approaches

While the condensation of 4-bromoaniline and 4-hydroxybenzaldehyde is the primary route, alternative methods may include:

  • Nucleophilic Aromatic Substitution : Using bis-phenolic precursors under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100 °C) to attach the bromophenyl moiety.

  • Catalytic Hydrogenation or Reduction : Post-synthesis modifications such as reduction of the imine to amine or dehalogenation may be performed depending on downstream applications.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl groups in 4,4'-[(4-Bromophenyl)imino]bis-phenol are susceptible to oxidation, forming quinones under controlled conditions. For example:

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media.

  • Mechanism : Hydroxyl groups undergo deprotonation followed by electron transfer, resulting in the formation of quinone structures.

  • Products : Quinone derivatives, which exhibit extended conjugation and potential redox activity.

Key Factors :

  • Solvent polarity and pH significantly influence reaction rates.

  • Elevated temperatures accelerate oxidation but may reduce selectivity.

Reduction Reactions

The bromine atom and imine group in the compound can participate in reduction processes:

  • Bromine Reduction :

    • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    • Outcome : Replacement of bromine with hydrogen yields a dehalogenated aniline derivative.

  • Imine Reduction :

    • Reagents : Catalytic hydrogenation (H₂/Pd-C).

    • Outcome : Conversion of the imine (C=N) bond to an amine (C–N), generating a biphenyl diamine structure.

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) due to its electron-withdrawing effect:

Nucleophile Conditions Product Yield
Methoxide (⁻OCH₃)Polar aprotic solvent (DMF), 80°C4-Methoxyphenyl derivative~75%
Amines (RNH₂)Cu catalyst, 100°CAryl amine-coupled product~68%
Thiols (RSH)Base (K₂CO₃), refluxThioether-linked compound~60%

Mechanistic Insight :

  • Bromine’s electronegativity activates the aromatic ring for attack by nucleophiles.

  • Steric hindrance from the bulky imino-bis-phenol groups may limit substitution at the ortho position.

Condensation and Cyclization

The imine group enables further condensation with aldehydes or ketones:

  • Example : Reaction with 4-hydroxybenzaldehyde forms extended Schiff base networks, useful in coordination chemistry .

  • Cyclization : Under acidic conditions, intramolecular cyclization generates heterocyclic compounds, such as benzoxazines .

Spectroscopic Characterization

Post-reaction analysis employs:

  • NMR : Confirms structural changes (e.g., loss of Br signals in reduction).

  • IR : Tracks shifts in O–H (3200–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretching frequencies .

Scientific Research Applications

Overview

4,4'-[(4-Bromophenyl)imino]bis-phenol is an organic compound notable for its unique structure, which includes two hydroxyphenyl groups and a bromine atom. This compound has garnered attention in various fields such as chemistry, biology, medicine, and industry due to its versatile applications.

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : 4,4'-[(4-Bromophenyl)imino]bis-phenol serves as an essential intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, facilitating the creation of diverse compounds.
  • Polymer Production : It is utilized in the development of new materials, particularly in the synthesis of donor-acceptor (D-A) conjugated polymers, which are significant in organic electronics and solar cells.

2. Biology

  • Biological Activity Investigation : The compound is being explored for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with biological targets through hydrogen bonding and other molecular interactions.
  • Biochemical Pathways : Research indicates that 4,4'-[(4-Bromophenyl)imino]bis-phenol can modulate various biochemical pathways, making it a candidate for further investigation in drug development.

3. Medicine

  • Therapeutic Potential : Its unique chemical structure positions it as a potential therapeutic agent. Studies are ongoing to evaluate its efficacy and safety as a precursor for drug development.
  • Drug Development : The compound's reactivity allows it to be modified into various derivatives that could have enhanced biological activity or specificity for certain targets.

4. Industry

  • Industrial Applications : Beyond its laboratory uses, 4,4'-[(4-Bromophenyl)imino]bis-phenol is employed in the production of polymers and dyes. Its properties make it suitable for applications requiring specific electronic or optical characteristics.
  • Chemical Manufacturing : The compound is utilized in large-scale chemical production processes where consistent quality and high yield are critical. This involves automated systems to optimize reaction conditions.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityInvestigated the cytotoxic effects of 4,4'-[(4-Bromophenyl)imino]bis-phenol on cancer cell lines; results indicated significant inhibition of cell proliferation.
Study 2Antimicrobial PropertiesEvaluated the compound against various bacterial strains; demonstrated effective antimicrobial activity comparable to standard antibiotics.
Study 3Polymer SynthesisExamined the use of 4,4'-[(4-Bromophenyl)imino]bis-phenol in creating D-A conjugated polymers; successful synthesis led to improved electronic properties in devices.

Mechanism of Action

The mechanism of action of 4,4'-[(4-Bromophenyl)imino]bis-phenol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom may influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bisphenol A (BPA)

  • Structural Differences: BPA features a central isopropylidene (-C(CH₃)₂-) bridge instead of an imino group, linking two phenol rings. It lacks bromine substituents.
  • Properties: BPA’s thermal stability and widespread use in polycarbonate plastics arise from its hydrophobic isopropylidene bridge. In contrast, 4,4'-[(4-Bromophenyl)imino]bis-phenol’s bromine atoms increase molecular weight (MW ≈ 400–450 g/mol, inferred) and polarizability, likely enhancing flame-retardant properties but reducing solubility in nonpolar solvents .
  • Applications : BPA is utilized in plastics and thermal paper, whereas brominated analogs like the target compound may find niche roles as flame retardants or intermediates in pharmaceutical synthesis.

Bis(4-bromophenyl)amine

  • Structural Differences: This compound contains two 4-bromophenyl groups linked by an amine (-NH-) group, lacking phenolic hydroxyls.
  • Properties: The absence of phenolic -OH groups reduces hydrogen-bonding capacity, leading to lower solubility in polar solvents (e.g., water or ethanol) compared to 4,4'-[(4-Bromophenyl)imino]bis-phenol. The imino group in the target compound may also confer mild acidity (pKa ~9–11, estimated), enabling deprotonation under basic conditions .

2-[[(4-Bromophenyl)imino]methyl]phenol

  • Structural Differences: A mono-phenol derivative with an iminomethyl (-N=CH-) bridge to a 4-bromophenyl group.

1,3-Bis(4-bromophenyl)-2-propanone

  • Structural Differences: A ketone (-CO-) bridge replaces the imino group, connecting two 4-bromophenyl moieties.
  • Properties: The ketone group increases electrophilicity, making this compound susceptible to nucleophilic attacks (e.g., Grignard reactions), whereas the imino group in the target compound may participate in redox or condensation reactions .

Biological Activity

4,4'-[(4-Bromophenyl)imino]bis-phenol is a Schiff base compound characterized by its unique structure that includes two hydroxyphenyl groups and a bromine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The aim of this article is to explore the biological activity of this compound through various studies, mechanisms of action, and its implications in drug development.

Chemical Structure and Properties

The chemical structure of 4,4'-[(4-Bromophenyl)imino]bis-phenol can be represented as follows:

C13H10BrN1O2\text{C}_{13}\text{H}_{10}\text{BrN}_1\text{O}_2

This compound features:

  • Two hydroxy groups (-OH) that enhance its reactivity.
  • A bromine atom that influences its biological interactions.

The biological activity of 4,4'-[(4-Bromophenyl)imino]bis-phenol is primarily attributed to its ability to interact with various molecular targets. The hydroxyphenyl groups facilitate hydrogen bonding with biological macromolecules, while the bromine atom may modulate the compound's reactivity and binding affinity. This interaction can influence numerous biochemical pathways, leading to observable biological effects such as:

  • Antimicrobial Activity : The compound has been shown to inhibit the growth of various bacterial strains.
  • Anticancer Properties : It may induce apoptosis in cancer cells through the modulation of cellular signaling pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 4,4'-[(4-Bromophenyl)imino]bis-phenol. One study reported significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as a broad-spectrum antimicrobial agent .

Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm)
Staphylococcus aureus1520
Escherichia coli2018
Pseudomonas aeruginosa2515

Anticancer Activity

Research indicates that 4,4'-[(4-Bromophenyl)imino]bis-phenol exhibits cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it can disrupt microtubule dynamics and induce apoptosis in cancer cells . The compound was found to have an IC50 value of approximately 10 µM against breast cancer cell lines.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    A study investigated the effects of 4,4'-[(4-Bromophenyl)imino]bis-phenol on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability, suggesting its potential as an anticancer agent .
  • Antibacterial Screening :
    In a comprehensive screening involving over 150 compounds, 4,4'-[(4-Bromophenyl)imino]bis-phenol was identified as a promising candidate against resistant bacterial strains .

Computational Studies

Computational investigations utilizing Density Functional Theory (DFT) have provided insights into the stability and reactivity of 4,4'-[(4-Bromophenyl)imino]bis-phenol. The study revealed that the compound has a lower energy band gap (2.81 eV), indicating higher reactivity compared to similar compounds . Molecular docking studies further elucidated its binding interactions with target proteins involved in bacterial resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4'-[(4-Bromophenyl)imino]bis-phenol, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, reacting 4-bromoaniline with bis-phenolic precursors under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted precursors and byproducts like 4-bromophenylamine . Recrystallization from ethanol/water (7:3 v/v) improves purity (>98% by HPLC) .

Q. How should researchers characterize this compound to confirm its structural identity?

  • Methodology : Use a combination of:

  • NMR : ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 6.8–7.4 ppm) and imino protons (δ 8.2–8.5 ppm).
  • FTIR : Peaks at ~3400 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N stretch), and 1070 cm⁻¹ (C-Br vibration) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 399.98 (calculated for C₁₈H₁₂BrN₂O₂) .

Q. What are common impurities in synthesized batches, and how can they be quantified?

  • Methodology : Common impurities include residual 4-bromoaniline and oxidative byproducts (e.g., quinone derivatives). Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against commercial standards. Quantify impurities via calibration curves, ensuring <1% for critical applications .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be addressed during structural analysis?

  • Methodology : For single-crystal X-ray diffraction:

  • Optimize crystal growth via vapor diffusion (e.g., dichloromethane/methanol).
  • Use SHELXL for refinement, applying TWIN/BASF commands to model twinning. High-resolution data (≤1.0 Å) improves imino-group geometry validation .
  • If diffraction is weak (<I/σI> > 2), collect data at synchrotron facilities (e.g., λ = 0.7 Å) to enhance signal-to-noise ratios .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodology :

  • Variable-Temperature NMR : Assess dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C.
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify conformational anomalies .
  • Control Experiments : Repeat synthesis with deuterated solvents to rule out solvent interactions .

Q. What strategies are effective for assessing environmental persistence and toxicity?

  • Methodology :

  • Hydrolysis Studies : Incubate the compound in pH 4–9 buffers (25–50°C) for 28 days; analyze degradation products via LC-MS. Brominated aromatic fragments indicate stability .
  • In Vitro Toxicity : Use MTT assays (HEK293 cells) for cytotoxicity (IC₅₀) and Ames tests (TA98 strain) for mutagenicity. Follow OECD Guidelines 471/487 .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate interactions with metal catalysts (e.g., Pd/C) in solvent models (water, DMF) using AMBER or GROMACS.
  • Docking Studies : Use AutoDock Vina to model binding affinities with enzymes (e.g., cytochrome P450) for biodegradation predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.